

Spectroscopic Profile of tert-Butyl (10-aminodecyl)carbamate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl (10-aminodecyl)carbamate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-Butyl (10-aminodecyl)carbamate**, a bifunctional linker molecule commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Summary of Spectroscopic Data

The empirical formula for **tert-Butyl (10-aminodecyl)carbamate** is $C_{15}H_{32}N_2O_2$, with a molecular weight of 272.43 g/mol. The structural and spectroscopic data are summarized below.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.08	t, J = 6.9 Hz	2H	-CH ₂ -NH-Boc
2.68	t, J = 7.1 Hz	2H	-CH ₂ -NH ₂
1.48 - 1.42	m	4H	-CH ₂ -CH ₂ -NH-Boc, -CH ₂ -CH ₂ -NH ₂
1.44	s	9H	-C(CH ₃) ₃
1.27	br s	12H	-(CH ₂) ₆ -

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: IR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Assignment
3450-3250	Broad	N-H stretch (amine and carbamate)
2925, 2854	Strong	C-H stretch (alkane)
1685	Strong	C=O stretch (carbamate)
1520	Medium	N-H bend (carbamate)
1165	Medium	C-O stretch (carbamate)

Table 3: Mass Spectrometry Data

m/z	Interpretation
273.26	[M+H] ⁺ (Calculated for C ₁₅ H ₃₃ N ₂ O ₂ ⁺ : 273.2537)
217.20	[M+H - C ₄ H ₈] ⁺ or [M+H - 56] ⁺
173.18	[M+H - C ₅ H ₉ NO ₂] ⁺ or [M+H - 100] ⁺

Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR, IR, and MS data for **tert-Butyl (10-aminodecyl)carbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of **tert-Butyl (10-aminodecyl)carbamate** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ^1H NMR spectrum was recorded on a 400 MHz spectrometer at ambient temperature. The data was processed using standard Fourier transform and baseline correction algorithms.

Infrared (IR) Spectroscopy

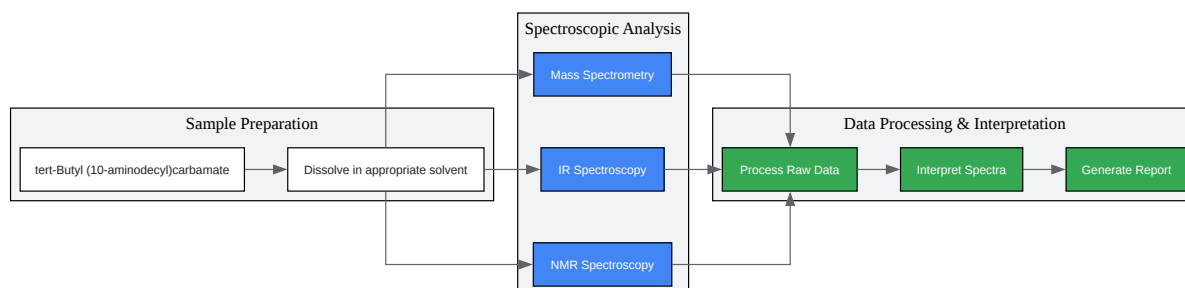
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a high-resolution mass spectrometer with an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion. The analysis was conducted in positive ion mode, and the mass-to-charge ratio (m/z) of the ions was measured.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **tert-Butyl (10-aminodecyl)carbamate**.



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Caption: General workflow for spectroscopic analysis.

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